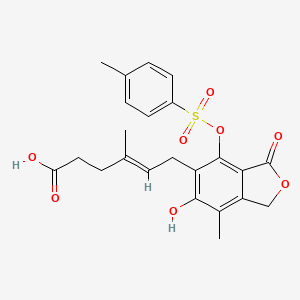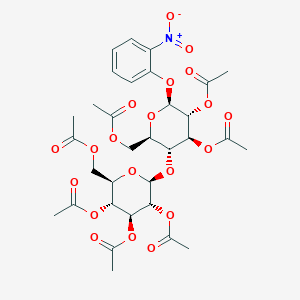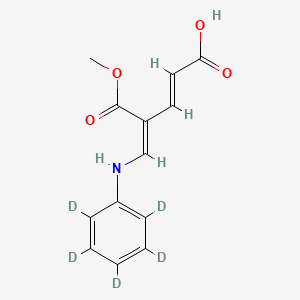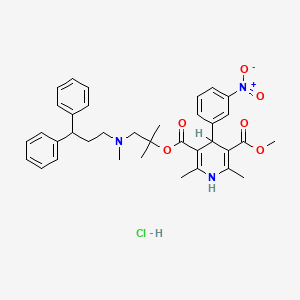
4'-Desmethyl-6'-tosylmycophenolic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 4'-Desmethyl-6'-tosylmycophenolic Acid involves complex chemical reactions. For instance, the synthesis of highly functionalized tetrahydropyridines via an expedient phosphine-catalyzed [4 + 2] annulation involving N-tosylimines and organic phosphine catalysts demonstrates the intricate methods used to create structurally similar compounds (Zhu, Lan, & Kwon, 2003). Additionally, the total synthesis of mycophenolic acid, a closely related compound, has been achieved through various synthetic routes, highlighting the complex chemical strategies employed in synthesizing similar compounds (Patterson, 1993).
Molecular Structure Analysis
The molecular structure of mycophenolic acid, which shares a core structure with 4'-Desmethyl-6'-tosylmycophenolic Acid, has been determined through crystallographic studies. These studies reveal the detailed arrangement of atoms and the molecular geometry, providing insights into the structural aspects of these compounds (Covarrubias et al., 2000).
Chemical Reactions and Properties
The chemical reactions involving compounds related to 4'-Desmethyl-6'-tosylmycophenolic Acid are diverse. For example, the desymmetrization of cyclohexadienones via Brønsted acid-catalyzed enantioselective oxo-Michael reaction showcases the type of chemical transformations these compounds can undergo (Gu, Rong, Zheng, & You, 2010).
Physical Properties Analysis
The physical properties of related compounds are often determined by their molecular structure. For example, the hydrogen-bonded assemblages in derivatives of bis(hydroxymethyl)phenol indicate the significance of molecular interactions in defining the physical properties, such as melting points and solubility (Masci & Thuéry, 2002).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of compounds similar to 4'-Desmethyl-6'-tosylmycophenolic Acid can be illustrated through the synthesis and membrane-protective activity of 4-aminomethyl derivatives of 2,6-diisobornylphenol. These studies highlight the antioxidative and membrane-protective activities, providing insight into the chemical behavior of such compounds (Buravlev et al., 2017).
Aplicaciones Científicas De Investigación
Phenolic Acids and Their Applications
Chlorogenic Acid (CGA) Pharmacology Chlorogenic acid (CGA) exhibits a range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities, and more. CGA influences lipid metabolism and glucose regulation, suggesting its potential in treating metabolic disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. This highlights the therapeutic roles of phenolic acids in general, providing a foundation for further exploration of similar compounds (Naveed et al., 2018).
Fluorescent Chemosensors Based on Phenolic Compounds Phenolic compounds have been utilized in the development of fluorescent chemosensors for detecting a variety of analytes, showcasing the versatility of phenolic derivatives in chemical sensing applications. This includes the detection of metal ions, anions, and neutral molecules, highlighting the selectivity and sensitivity of phenolic-based chemosensors (Roy, 2021).
p-Coumaric Acid and Its Biological Activities p-Coumaric acid, another phenolic acid, exhibits antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, and other bioactivities. Its conjugates have shown even greater biological activity, which suggests that modification of phenolic acids can enhance their therapeutic potential (Pei et al., 2016).
Propiedades
IUPAC Name |
(E)-6-[6-hydroxy-7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O8S/c1-13-4-8-16(9-5-13)32(28,29)31-22-17(10-6-14(2)7-11-19(24)25)21(26)15(3)18-12-30-23(27)20(18)22/h4-6,8-9,26H,7,10-12H2,1-3H3,(H,24,25)/b14-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGXPGLZKZKOOJ-MKMNVTDBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2CC=C(C)CCC(=O)O)O)C)COC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2C/C=C(\C)/CCC(=O)O)O)C)COC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Desmethyl-6'-tosylmycophenolic Acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl2-azabicyclo[3,3,1]octanyl-3-formicacid](/img/structure/B1140481.png)


![N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone](/img/structure/B1140486.png)
![5(4H)-Oxazolone,4-[[3,4-bis(acetyloxy)phenyl]methylene]-2-methyl-](/img/structure/B1140489.png)




![3-[1-Deuterio-3-oxo-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)butyl]-4-hydroxychromen-2-one](/img/structure/B1140498.png)

![2-[(1Z)-1-Buten-1-yl]-6-methylpyridine](/img/structure/B1140500.png)
